molecular formula C20H18F2O3 B5882096 7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B5882096
M. Wt: 344.4 g/mol
InChI Key: AGUFRGANDGKWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a difluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydrochromenone derivative.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The chromenone core may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a chromenone core with a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(2,6-difluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2O3/c1-3-5-13-10-19(23)25-20-12(2)18(9-8-14(13)20)24-11-15-16(21)6-4-7-17(15)22/h4,6-10H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUFRGANDGKWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.